(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene
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Overview
Description
Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)- is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common method involves the photocyclisation of an enamide derived from harmalan and nicotinoyl chloride . This reaction typically requires specific conditions such as controlled light exposure and the presence of a photocatalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytostatic and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytostatic properties.
Mechanism of Action
The mechanism of action of Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrido(1,2-a)indoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indolo(2,1-a)isoquinolines:
Uniqueness
Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium stands out due to its unique combination of fused rings and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
81161-28-6 |
---|---|
Molecular Formula |
C20H22N3+ |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene |
InChI |
InChI=1S/C20H22N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-23(13,19)2)15-5-3-4-6-18(15)22-20/h3-7,9,12-13,19,22H,8,10-11H2,1-2H3/q+1/t13-,19-,23+/m0/s1 |
InChI Key |
KXNXUEUDDUKJMK-CUKRAGERSA-N |
SMILES |
CC1C2=C(CC3[N+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2 |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H]3[N@@+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2 |
Canonical SMILES |
CC1C2=C(CC3[N+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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